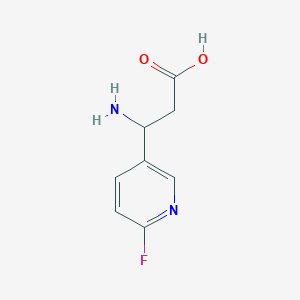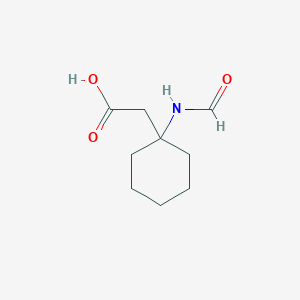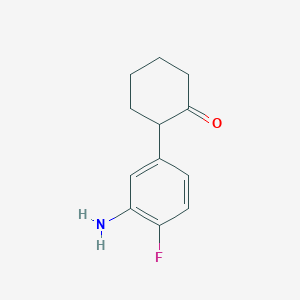
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-amino-4-fluorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate yields the corresponding hydroxy ketone intermediate. The imination of this intermediate by methylamine and subsequent rearrangement at elevated temperatures results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of commercially available and safe materials, high reaction yields, and the avoidance of toxic reagents and corrosive acids .
化学反応の分析
Types of Reactions
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketone intermediates.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxy ketone intermediates, alcohol derivatives, and substituted phenylcyclohexanones .
科学的研究の応用
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Amino-4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic properties . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
類似化合物との比較
Similar Compounds
4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group.
3-(4-Fluorophenyl)cyclohexan-1-amine: This compound has an amine group instead of a ketone group.
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol: This compound contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2-(3-Amino-4-fluorophenyl)cyclohexan-1-one is unique due to its specific combination of an amino group, a fluorine atom, and a ketone group on the cyclohexane ring. This unique structure imparts distinct reactivity and selectivity, making it valuable for various applications in scientific research and industry .
特性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
2-(3-amino-4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14FNO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4,14H2 |
InChIキー |
YJLCIOQFIFDLHT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


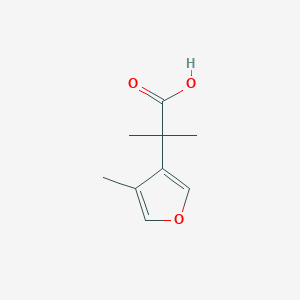
![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)
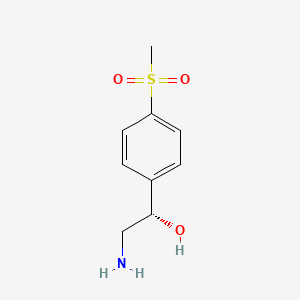
![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)


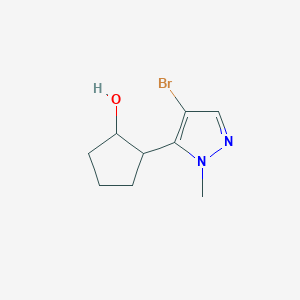

amine](/img/structure/B15272678.png)
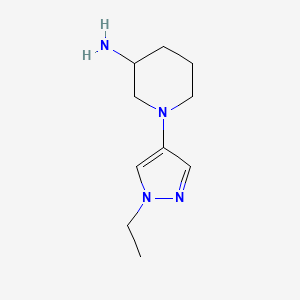
![tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
![N-[4-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B15272688.png)
